The Definitive Technical Guide to Methyltributylammonium Tetrafluoroborate (MTBABF4)
The Definitive Technical Guide to Methyltributylammonium Tetrafluoroborate (MTBABF4)
Executive Summary
Methyltributylammonium tetrafluoroborate (MTBABF4) is a specialized quaternary ammonium salt distinguished by its asymmetric cation structure. Unlike its symmetrical counterpart, tetrabutylammonium tetrafluoroborate (TBABF4), the introduction of a methyl group disrupts the crystalline lattice energy, resulting in enhanced solubility in aprotic solvents and a modified melting point profile. This compound serves as a critical supporting electrolyte in high-voltage electrochemical capacitors and as a phase-transfer catalyst in organic synthesis.[1]
This guide provides a rigorous analysis of MTBABF4, covering its structural properties, validated synthesis protocols, and electrochemical applications.[2][3]
Part 1: Chemical Identity & Structural Analysis[1]
Fundamental Properties
The asymmetry of the methyltributylammonium cation is the defining feature that governs its physicochemical behavior.
| Property | Specification |
| IUPAC Name | N-Methyl-N,N-dibutylbutan-1-aminium tetrafluoroborate |
| Common Name | Methyltributylammonium tetrafluoroborate (MTBABF4) |
| CAS Number | 69444-48-0 |
| Molecular Formula | C₁₃H₃₀BF₄N |
| Molecular Weight | 287.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Acetonitrile (ACN), Propylene Carbonate (PC), γ-Butyrolactone (GBL) |
Structural Visualization
The following diagram illustrates the ionic connectivity. The steric bulk of the three butyl chains shields the positive charge on the nitrogen, while the smaller methyl group introduces asymmetry, reducing the melting point relative to symmetrical analogs.
Figure 1: Structural connectivity of the Methyltributylammonium cation and Tetrafluoroborate anion.
Part 2: Synthesis & Purification Protocols[1][2][3][4][5]
High-purity MTBABF4 is essential for electrochemical applications, as halide impurities can cause parasitic reactions and anodic corrosion.[1] The synthesis follows a two-step mechanism: Quaternization followed by Anion Exchange .[1]
Step 1: Quaternization (Precursor Synthesis)
Reaction: Tributylamine + Methyl Iodide
-
Rationale: Methyl iodide is a highly reactive alkylating agent, ensuring complete conversion of the tertiary amine.
-
Safety Note: Methyl iodide is a neurotoxin and suspected carcinogen. Perform all operations in a certified fume hood.
Protocol:
-
Dissolve 1.0 eq of Tributylamine in dry acetonitrile (0.5 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 eq of Methyl Iodide dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Precipitate the iodide salt by adding cold diethyl ether.
-
Filter and dry the white solid (MTBAI) under vacuum.[3]
Step 2: Anion Exchange (Metathesis)
Reaction: MTBAI + NaBF₄
-
Rationale: Aqueous metathesis is preferred due to the solubility difference. NaI is highly soluble in water, whereas MTBABF4 can be extracted into an organic phase (like Dichloromethane) or recrystallized.
Protocol:
-
Dissolve the MTBAI precursor in minimal deionized water.
-
Prepare a saturated solution of Sodium Tetrafluoroborate (NaBF₄) (1.2 eq) in water.
-
Mix the two aqueous solutions; stir vigorously for 1 hour.
-
Extraction: Extract the mixture with Dichloromethane (DCM). The MTBABF4 transfers to the organic layer; NaI remains in the aqueous phase.
-
Wash the DCM layer 3x with deionized water to remove trace halides.
-
Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).
-
Evaporate the solvent to yield crude MTBABF4.
Purification (Recrystallization)
For electrochemical grade (>99.5% purity), recrystallization is mandatory to remove trace water and halides.
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold ether.
-
Critical Step: Dry in a vacuum oven at 80°C for 24 hours to remove lattice water.
Part 3: Electrochemical Applications & Stability[1][6][7][8]
MTBABF4 is primarily utilized as a supporting electrolyte in Electric Double-Layer Capacitors (EDLCs) and high-voltage batteries.[1] Its electrochemical stability window (ESW) is a key performance metric.
Electrochemical Stability Window (ESW)
The BF₄⁻ anion offers high anodic stability, while the quaternary ammonium cation provides cathodic stability.
-
Anodic Limit: ~ +4.5 V vs. Li/Li⁺ (limited by anion oxidation).
-
Cathodic Limit: ~ -2.5 V vs. Ag/Ag⁺ (limited by cation reduction).[1]
-
Total Window: Approximately 6.0 V in Acetonitrile.[1]
Application Workflow: Supercapacitor Electrolyte Formulation
The following diagram details the logic flow for formulating an electrolyte using MTBABF4.
Figure 2: Workflow for preparing electrochemical-grade electrolyte solutions.
Comparative Analysis
Why choose MTBABF4 over standard Tetrabutylammonium Tetrafluoroborate (TBABF4)?
| Feature | MTBABF4 (Asymmetric) | TBABF4 (Symmetric) | Advantage |
| Solubility (Propylene Carbonate) | High (>1.5 M) | Moderate (~1.0 M) | Higher power density capability |
| Low-Temp Performance | Excellent | Good | Better conductivity at -30°C |
| Lattice Energy | Lower | Higher | Easier dissolution |
References
-
PubChem. Tributylmethylammonium tetrafluoroborate - Compound Summary. National Library of Medicine. Available at: [Link][1]
- Ue, M.Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors. Journal of the Electrochemical Society. (Foundational text on asymmetric ammonium salts).
-
NIST. Tetrabutylammonium tetrafluoroborate Properties. (Comparative data source). Available at: [Link][1]
